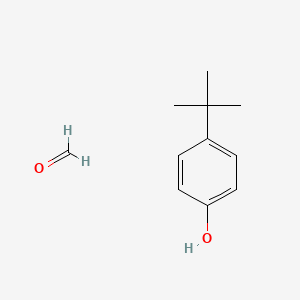

4-Tert-butylphenol; formaldehyde

Description

Overview of Phenolic Resins and Calixarenes Derived from 4-Tert-butylphenol (B1678320) and Formaldehyde (B43269)

Para-tertiary-butylphenol formaldehyde resins (PTBP-FR) are a type of thermoplastic phenolic resin. wikipedia.org They are synthesized through the polycondensation of 4-tert-butylphenol and formaldehyde, typically in an acidic medium. hynowa.com These resins are known for their excellent tackiness, heat resistance, and compatibility with various synthetic rubbers. megawidechem.com Consequently, PTBP-FR finds widespread use as a tackifier in adhesives, particularly for bonding leather and rubber, as well as in coatings, printing inks, and as a curing agent for rubber. megawidechem.comscienoc.com The structure of PTBP-FR is generally a mixture of linear oligomers. wikipedia.org

Calixarenes represent the cyclic counterparts derived from the condensation of 4-tert-butylphenol and formaldehyde. These macrocyclic compounds are characterized by a "basket" or "calix" shape, possessing a hydrophobic cavity that can encapsulate smaller molecules or ions. wikipedia.org The synthesis of calixarenes is typically achieved under basic conditions, leading to the formation of cyclic oligomers of varying sizes, most commonly the cyclic tetramer, hexamer, and octamer. wikipedia.orgrsc.org The specific size of the calixarene (B151959) can be controlled by adjusting the reaction conditions. google.com Their unique host-guest properties make them a subject of intense research for applications in separation science, catalysis, and sensor technology.

Historical Context of Academic Inquiry into 4-Tert-butylphenol-Formaldehyde Condensation Products

The scientific investigation into the products of phenol-formaldehyde reactions began in the late 19th and early 20th centuries. In 1872, Adolf von Baeyer's experiments with phenols and aldehydes resulted in the formation of resinous tars, laying the groundwork for future developments. wikipedia.org This was followed by Leo Baekeland's invention of Bakelite, the first synthetic plastic, which spurred further research into phenol-formaldehyde chemistry. wikipedia.org

A pivotal moment in the history of 4-tert-butylphenol-formaldehyde systems came in the 1940s. Alois Zinke discovered that the reaction of p-alkylphenols with formaldehyde under strongly basic conditions yielded cyclic tetramers. wikipedia.org Concurrently, Joseph Niederl and H. J. Vogel obtained similar cyclic products from acid-catalyzed reactions of resorcinol (B1680541) and aldehydes. wikipedia.org These discoveries marked the beginning of calixarene chemistry.

Further significant contributions were made by John Cornforth, who demonstrated that the reaction of 4-tert-butylphenol and formaldehyde produces a mixture of cyclic oligomers. wikipedia.org The term "calixarene" was later coined by C. David Gutsche, who, along with his research group, extensively studied the synthesis, structure, and properties of these fascinating macrocycles. acs.org Their work, along with that of others like Volker Böhmer, has been instrumental in establishing the field of calixarene chemistry. acs.org Research into the linear phenolic resins derived from 4-tert-butylphenol also progressed, driven by their industrial importance in adhesive and coating applications.

Significance of Structure-Function Relationships in 4-Tert-butylphenol-Formaldehyde Systems

The properties and applications of materials derived from 4-tert-butylphenol and formaldehyde are intrinsically linked to their molecular structure.

For PTBP-FR , the linear or branched nature of the oligomer chains, their molecular weight distribution, and the presence of methylol groups significantly influence their performance as tackifiers and curing agents. scienoc.com For instance, higher molecular weight resins may exhibit increased cohesive strength, while the presence of reactive methylol groups is crucial for cross-linking and curing processes in rubber applications. scienoc.com The para-tert-butyl group on the phenol (B47542) ring prevents cross-linking at the para position, resulting in a thermoplastic resin. wikipedia.org

In the case of calixarenes , the size of the macrocyclic ring, the conformation of the phenolic units (cone, partial cone, 1,2-alternate, 1,3-alternate), and the nature of the substituents on the upper and lower rims dictate their host-guest recognition capabilities. wikipedia.org The cone conformation of p-tert-butylcalix wikipedia.orgarene, stabilized by intramolecular hydrogen bonding, creates a well-defined hydrophobic cavity capable of selectively binding guest molecules. wikipedia.org The ability to chemically modify the upper and lower rims of the calixarene allows for the fine-tuning of their solubility, binding affinity, and selectivity for specific ions or molecules, making them highly versatile building blocks for supramolecular chemistry and advanced materials.

The table below summarizes key research findings related to the synthesis and properties of these compounds.

| Product Type | Key Structural Features | Typical Synthesis Conditions | Primary Applications | Key Research Findings |

| PTBP-FR | Linear/branched oligomers | Acid-catalyzed polycondensation of 4-tert-butylphenol and formaldehyde hynowa.com | Adhesives, coatings, printing inks, rubber curing agent megawidechem.comscienoc.com | The thermoplastic nature arises from the para-substituted phenol, preventing cross-linking. wikipedia.org |

| Calixarenes | Cyclic oligomers (e.g., tetramers, hexamers) | Base-catalyzed condensation of 4-tert-butylphenol and formaldehyde rsc.org | Host-guest chemistry, separation science, catalysis, sensors wikipedia.org | The conformation (e.g., cone) creates a specific binding cavity. wikipedia.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-tert-butylphenol;formaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O.CH2O/c1-10(2,3)8-4-6-9(11)7-5-8;1-2/h4-7,11H,1-3H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDOYVMSNJBLIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)O.C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25085-50-1, 68585-22-8, 26808-99-1 (magnesium salt), 25085-50-1 (Parent) | |

| Record name | p-tert-Butylphenol-formaldehyde copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25085-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-, polymer with formaldehyde, magnesium complex | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68585-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butylphenolformaldehyde resin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025085501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, magnesium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026808991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25085-50-1, 26808-99-1, 68130-76-7 | |

| Record name | p-tert-Butylphenolformaldehyde resin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025085501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, magnesium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026808991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, magnesium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, morpholine-modified | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-butylphenol-formaldehyde copolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Analysis of 4-Tert-butylphenol-Formaldehyde Products

Spectroscopic methods are indispensable for elucidating the chemical structure of the condensation products of 4-tert-butylphenol (B1678320) and formaldehyde (B43269). These techniques provide detailed information about the atomic and molecular composition and the chemical bonding within the resin.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of 4-tert-butylphenol-formaldehyde resins. Both ¹H and ¹³C NMR provide valuable insights into the arrangement of atoms within the polymer structure.

¹H NMR Spectroscopy allows for the identification and quantification of different proton environments in the resin. Key proton signals include those from the aromatic rings of the 4-tert-butylphenol units, the methylene (B1212753) bridges (-CH₂-) connecting these rings, and the tert-butyl groups. The chemical shifts of the aromatic protons can indicate the substitution pattern on the phenolic ring (ortho and meta to the hydroxyl group). The integration of the signals provides quantitative information about the relative number of protons in each environment, which can be used to determine the degree of condensation and the ratio of monomer units.

¹³C NMR Spectroscopy provides detailed information about the carbon skeleton of the polymer. Each unique carbon atom in the resin gives a distinct signal, allowing for the identification of different types of carbon atoms, such as those in the aromatic rings, the tert-butyl groups, the methylene bridges, and any residual hydroxymethyl groups (-CH₂OH). A study on para-tertiary-butylphenol formaldehyde resins (PTBP-FR) identified characteristic chemical shifts for the various carbon atoms in the polymer structure. For instance, the carbons of the benzene (B151609) rings show complex signals due to the varied substitution patterns that arise during polymerization. The presence of a small peak at approximately 115 ppm can indicate the existence of unreacted ortho-unsubstituted phenolic carbons, suggesting the presence of free 4-tert-butylphenol monomer. sci-hub.se The signal for the methylol groups is typically found around 62 ppm. sci-hub.se

Table 1: Typical ¹³C NMR Chemical Shifts for 4-Tert-butylphenol-Formaldehyde Resin

| Carbon Atom | Chemical Shift (ppm) |

| Methylene bridges (-CH₂-) | ~30-40 |

| Methylol groups (-CH₂OH) | ~62 |

| Quaternary carbon of tert-butyl group | ~34 |

| Methyl carbons of tert-butyl group | ~31 |

| Ortho-unsubstituted phenolic carbons | ~115 |

| Aromatic carbons | 125-155 |

| Phenolic carbon (C-OH) | ~150 |

| Data sourced from studies on similar phenolic resins and specific analysis of PTBP-FR. sci-hub.se |

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are fundamental techniques for identifying the functional groups present in 4-tert-butylphenol-formaldehyde resins. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

The FT-IR spectrum of a 4-tert-butylphenol-formaldehyde resin exhibits several characteristic absorption bands. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic hydroxyl groups, with the broadening resulting from hydrogen bonding. The C-H stretching vibrations of the alkyl groups (tert-butyl and methylene bridges) are observed in the 2850-3000 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear as a series of sharp bands between 1450 and 1610 cm⁻¹. chem-soc.si The in-plane bending of the O-H group can be seen around 1370 cm⁻¹. chem-soc.si The C-O stretching of the phenolic hydroxyl group gives rise to a strong band in the 1200-1260 cm⁻¹ range. The out-of-plane C-H bending vibrations of the substituted aromatic ring are observed in the 800-900 cm⁻¹ region and can provide information about the substitution pattern.

Table 2: Characteristic FT-IR Absorption Bands for 4-Tert-butylphenol-Formaldehyde Resin

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 (broad, strong) | O-H stretch | Phenolic hydroxyl (-OH) |

| 2850-3000 (medium to strong) | C-H stretch | Alkyl groups (tert-butyl, -CH₂-) |

| 1590-1610 (medium) | C=C stretch | Aromatic ring |

| 1450-1500 (medium) | C=C stretch | Aromatic ring |

| ~1478 (medium) | C-H bend | Methylene bridge (-CH₂-) |

| ~1370 (medium) | O-H in-plane bend | Phenolic hydroxyl (-OH) |

| 1200-1260 (strong) | C-O stretch | Phenolic hydroxyl (-OH) |

| 800-900 (strong) | C-H out-of-plane bend | Substituted aromatic ring |

| Data compiled from general IR correlation tables and specific studies on phenol-formaldehyde resins. chem-soc.siresearchgate.net |

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR that provides information about the molecular structure of 4-tert-butylphenol-formaldehyde resins. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum can reveal details about the carbon skeleton and the aromatic rings.

Characteristic Raman bands for these resins include the aromatic C-C stretching vibrations, often referred to as ring-breathing modes, which appear in the 1580-1610 cm⁻¹ and around 1000 cm⁻¹ regions. horiba.coms-a-s.org The C-H stretching vibrations of the aromatic ring and the alkyl groups are also observable. Raman spectroscopy can be a powerful tool for studying the curing process and the formation of cross-linked networks in these resins.

Table 3: Key Raman Bands for 4-Tert-butylphenol-Formaldehyde Resin

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Structural Feature |

| ~3060 | Aromatic C-H stretch | Aromatic ring |

| 2850-3000 | Aliphatic C-H stretch | tert-butyl, -CH₂- |

| 1580-1610 | Aromatic C=C stretch | Aromatic ring |

| ~1000 | Aromatic ring breathing | Aromatic ring |

| Data based on typical Raman shifts for substituted aromatic compounds. horiba.coms-a-s.org |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of the oligomers present in 4-tert-butylphenol-formaldehyde resins. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polymers, as it minimizes fragmentation and allows for the detection of intact molecular ions.

In ESI-MS analysis of these resins, a solution of the polymer is introduced into the mass spectrometer, where the solvent is evaporated and the polymer molecules become charged. The mass-to-charge ratio (m/z) of these ions is then measured. This allows for the identification of the different oligomeric species present in the sample and can provide information about the repeating units and end groups. The resulting mass spectrum will show a distribution of peaks, with each peak corresponding to a specific oligomer with a different number of monomer units.

Chromatographic Separations and Molecular Weight Characterization

Chromatographic techniques are essential for separating the complex mixture of oligomers in 4-tert-butylphenol-formaldehyde resins and for determining their molecular weight distribution, which is a critical parameter influencing the physical and mechanical properties of the final product.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight averages (such as the number-average molecular weight, Mn, and the weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of polymeric materials.

In GPC/SEC, a solution of the resin is passed through a column packed with a porous gel. Larger molecules are excluded from the pores and therefore elute faster, while smaller molecules can penetrate the pores to varying extents and elute later. By calibrating the column with polymer standards of known molecular weight, it is possible to determine the molecular weight distribution of the sample.

Research has shown that as the reaction time for the synthesis of PTBP-FR increases, the GPC peaks shift to lower elution times, corresponding to an increase in the number-average molecular weight (Mn) from, for example, 1376 to 1712 g/mol . sci-hub.se Concurrently, the polydispersity index (Mw/Mn) may decrease, for instance from 2.10 to 1.81, indicating a narrowing of the molecular weight distribution as the reaction progresses. sci-hub.se

Table 4: Illustrative GPC/SEC Data for 4-Tert-butylphenol-Formaldehyde Resin

| Parameter | Description | Typical Value Range |

| Mₙ ( g/mol ) | Number-average molecular weight | 1000 - 2000 |

| Mₙ ( g/mol ) | Weight-average molecular weight | 2000 - 4000 |

| PDI (Mₙ/Mₙ) | Polydispersity Index | 1.8 - 2.5 |

| Values are illustrative and can vary significantly depending on the specific synthesis conditions. sci-hub.se |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the characterization of 4-tert-butylphenol formaldehyde resins. It is primarily employed to separate, identify, and quantify unreacted monomers, residual catalysts, and various oligomeric species within the resin mixture. This analysis provides critical data for quality control and for understanding the polymerization process.

A common approach for analyzing phenolic resins involves separating the unreacted phenol (B47542) and formaldehyde from other components. nih.govresearchgate.net To enhance the detection of formaldehyde, which lacks a strong UV chromophore, a derivatization step is often performed. nih.govresearchgate.net Formaldehyde is reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form 2,4-dinitrophenylhydrazone, a derivative with strong UV absorbance that is easily quantifiable. nih.govresearchgate.net

The separation is typically achieved using a reversed-phase column, such as a C18 column. nih.govresearchgate.net A mobile phase consisting of a methanol-water or acetonitrile-water gradient is used to elute the components. nih.govresearchgate.net Detection can be performed at different wavelengths to selectively measure the components; for instance, phenol can be detected around 270 nm, while the formaldehyde-DNPH derivative is monitored at approximately 360 nm. nih.govresearchgate.net This dual-wavelength approach allows for the simultaneous determination of both residual monomers in a single chromatographic run. nih.govresearchgate.net The results of such analyses are essential for ensuring the quality and consistency of the resin product, with typical methods achieving high recoveries (96-105%) and low limits of detection. nih.govresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Waters Symmetry C18, 5 µm, 4.6 mm x 250 mm) | nih.govresearchgate.net |

| Mobile Phase | Methanol-water (e.g., 43:57, v/v) | nih.govresearchgate.net |

| Flow Rate | 0.8 mL/min | nih.govresearchgate.net |

| Derivatization Agent (for Formaldehyde) | 2,4-dinitrophenylhydrazine (DNPH) | nih.govresearchgate.net |

| Detection Wavelength (Phenol) | 270 nm | nih.govresearchgate.net |

| Detection Wavelength (Formaldehyde-DNPH) | 360 nm | nih.govresearchgate.net |

Thermal Analysis Techniques for Polymer Properties

Thermogravimetric Analysis (TGA) and Thermogravimetric Analysis-Fourier Transform Infrared (TG-FT-IR)

Thermogravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. wikipedia.org This technique is fundamental for determining the thermal stability and decomposition profile of 4-tert-butylphenol formaldehyde resins. wikipedia.org TGA provides data on the temperatures at which degradation begins, the kinetics of decomposition, and the amount of residual char at high temperatures. dtic.mil

When a phenolic resin sample is heated in a TGA instrument, the resulting thermogram typically shows distinct stages of mass loss. rjpbcs.com The initial, slight mass loss at lower temperatures (e.g., up to 110°C) is generally attributed to the evaporation of entrapped moisture or residual solvents. rjpbcs.com Subsequent, more significant mass loss stages at higher temperatures correspond to the cleavage of chemical bonds and the structural decomposition of the polymer. rjpbcs.com For phenolic resins, these stages can involve the scission of methylene bridges and the formation of various degradation products like phenols and cresols. adhesion.kr

By analyzing the TGA data, key kinetic parameters such as the activation energy (Ea), reaction order (n), and pre-exponential factor (A) for the decomposition process can be calculated using various kinetic models. dtic.milrjpbcs.com This information is vital for predicting the long-term thermal performance and service life of the material.

Combining TGA with Fourier Transform Infrared (TG-FT-IR) spectroscopy provides an even more powerful analysis. In this hyphenated technique, the gaseous products evolved during the thermal decomposition in the TGA are transferred to an FT-IR spectrometer for real-time analysis. This allows for the identification of the chemical nature of the evolved gases at each stage of degradation, offering detailed insights into the decomposition mechanisms.

| Decomposition Stage | Typical Temperature Range | Description | Reference |

|---|---|---|---|

| Stage 1 | 50-150°C | Loss of entrapped water and/or volatile solvents. | rjpbcs.com |

| Stage 2 | >200°C | Initial degradation, involving the breakdown of less stable linkages. | rjpbcs.com |

| Stage 3 | >300°C | Major structural decomposition of the polymer backbone. | mdpi.com |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the curing behavior of 4-tert-butylphenol formaldehyde resins. chimarhellas.com It measures the difference in heat flow between a sample and a reference as a function of temperature. usda.gov For thermosetting resins like these, the curing or cross-linking process is an exothermic reaction, which appears as a peak in the DSC thermogram. usda.govsemanticscholar.org

The DSC curve provides a wealth of information about the curing process. The onset temperature of the exotherm indicates the temperature at which the curing reaction begins. The peak temperature of the exotherm (Tp) corresponds to the temperature of the maximum reaction rate. adhesion.kr The total heat evolved during the reaction (ΔH), calculated from the area under the exothermic peak, is directly proportional to the extent of the reaction. adhesion.kr

In the analysis of phenol-formaldehyde resols, thermograms can show one or two exothermic peaks. semanticscholar.org A lower temperature exotherm (e.g., 98-129°C) can be attributed to the addition reaction of free formaldehyde to the phenolic rings, forming hydroxymethyl phenols. adhesion.krsemanticscholar.org A higher temperature exotherm (e.g., 139-151°C) corresponds to the condensation reactions of these methylol groups, which leads to the formation of an insoluble, cross-linked network. adhesion.krusda.govsemanticscholar.org The position and shape of these peaks are influenced by factors such as the formaldehyde-to-phenol molar ratio and the heating rate used during the analysis. adhesion.krsemanticscholar.org As the heating rate increases, the exothermic peak shifts to a higher temperature. adhesion.kr

| Heating Rate (β) (°C/min) | Peak Exotherm Temperature (Tp) (°C) | Reference |

|---|---|---|

| 2 | 125.1 | adhesion.kr |

| 5 | 135.8 | adhesion.kr |

| 10 | 144.2 | adhesion.kr |

| 20 | 154.5 | adhesion.kr |

| 40 | 167.3 | adhesion.kr |

Glass-Transition Temperature Studies

The glass-transition temperature (Tg) is a critical property of amorphous and semi-crystalline polymers, including cured 4-tert-butylphenol formaldehyde resins. It represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is reversible and is associated with the onset of large-scale segmental motion of the polymer chains.

Differential Scanning Calorimetry (DSC) is a common and effective method for determining the Tg. The glass transition is observed as a step-like change in the heat capacity of the material, which results in a shift in the baseline of the DSC thermogram. The Tg is typically taken as the midpoint of this transition.

The Tg of a 4-tert-butylphenol formaldehyde resin is highly dependent on several factors, including:

Degree of Cure: As the cross-link density increases with curing, the mobility of the polymer chains is restricted, leading to a higher Tg.

Molecular Weight: For the uncured linear oligomers, Tg generally increases with increasing molecular weight.

Composition: The molar ratio of 4-tert-butylphenol to formaldehyde and the presence of any catalysts or modifiers can influence the structure of the polymer network and thus affect the Tg.

Knowledge of the Tg is essential for defining the upper service temperature of the material, as mechanical properties such as stiffness and dimensional stability change significantly above this temperature.

Morphological and Microstructural Investigations

Electron Microscopy (e.g., SEM, TEM)

Electron microscopy techniques are indispensable for investigating the morphology and microstructure of cured 4-tert-butylphenol formaldehyde resins from the micron to the nanoscale. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide complementary information about the material's structure.

Scanning Electron Microscopy (SEM) is used to examine the surface topography and fracture surfaces of the resin. By scanning a focused beam of electrons across the sample, SEM generates high-resolution images that reveal details about:

Surface Features: Porosity, voids, and surface roughness of the cured resin.

Fracture Mechanics: Analysis of fracture surfaces can provide insights into the material's failure mechanisms, distinguishing between brittle and ductile fracture modes.

Dispersion of Fillers: If the resin is part of a composite material, SEM can be used to assess the distribution and adhesion of fillers or reinforcing fibers within the polymer matrix.

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to study the internal microstructure of the resin. A broad beam of electrons is passed through an ultrathin section of the material, allowing for the visualization of features at the nanometer level. TEM is particularly useful for:

Phase Morphology: Identifying phase separation or the presence of distinct domains within the resin, which can occur if the curing process is non-uniform.

Nanoscale Structure: Observing the fine details of the cross-linked polymer network.

Together, SEM and TEM provide a comprehensive understanding of the resin's structure across multiple length scales, which is crucial for correlating the material's processing and composition with its final physical and mechanical properties.

Other Advanced Characterization Techniques

Advanced analytical methods are crucial for understanding the complex structures and behaviors of oligomers derived from 4-tert-butylphenol and formaldehyde, particularly the class of macrocycles known as calixarenes. These techniques provide detailed insights into their three-dimensional architecture and their ability to form host-guest assemblies.

Dynamic Light Scattering (DLS) is a non-invasive analytical technique used to determine the size distribution profile of small particles and macromolecules in solution. unchainedlabs.comnih.gov The method works by illuminating a sample with a laser and analyzing the fluctuations in the intensity of the scattered light. unchainedlabs.com These fluctuations are caused by the Brownian motion of the particles—smaller particles move more rapidly, causing faster fluctuations in light intensity, while larger particles move more slowly, resulting in slower fluctuations. unchainedlabs.com By analyzing the time scale of these intensity fluctuations, the translational diffusion coefficient of the particles can be calculated, which in turn allows for the determination of their hydrodynamic radius using the Stokes-Einstein equation.

In the context of 4-tert-butylphenol-formaldehyde oligomers, such as p-tert-butylcalix[n]arenes, DLS is a valuable tool for studying the formation and properties of inclusion complexes in solution. When a host calixarene (B151959) molecule encapsulates a guest molecule, a new, larger supramolecular entity is formed. This change in size is detectable by DLS as an increase in the hydrodynamic radius of the scattering particles. researchgate.net

Researchers can utilize DLS to:

Confirm Complex Formation: By comparing the DLS data of the host molecule alone with that of the host-guest mixture, a measurable increase in particle size provides direct evidence of the formation of an inclusion complex.

Investigate Stoichiometry: Titration experiments monitored by DLS can help elucidate the stoichiometry of the host-guest complex. By incrementally adding the guest to a solution of the host, changes in the average hydrodynamic radius can be correlated to the molar ratios of the components.

Assess Stability and Aggregation: DLS can also be used to monitor the stability of the inclusion complexes over time and to detect any propensity for aggregation, which would be indicated by the appearance of significantly larger particles in the size distribution profile. nih.gov

The data below illustrates a hypothetical DLS experiment monitoring the formation of an inclusion complex between a p-tert-butylcalix acs.orgarene and a guest molecule.

| Sample | Mean Hydrodynamic Radius (Rh) [nm] | Polydispersity Index (PDI) | Observation |

|---|---|---|---|

| p-tert-butylcalix acs.orgarene (Host) | 1.2 | 0.15 | Monodisperse solution of the host molecule. |

| Guest Molecule | 0.4 | 0.08 | Monodisperse solution of the small guest molecule. |

| Host + Guest (1:1 Molar Ratio) | 1.8 | 0.18 | Increase in size indicates the formation of the host-guest inclusion complex. |

| Host + Guest (1:5 Molar Ratio) | 1.9 | 0.25 | Further slight increase in size and PDI, suggesting complete complexation and minimal excess guest. |

For oligomeric structures derived from 4-tert-butylphenol and formaldehyde, particularly p-tert-butylcalix[n]arenes, SCXRD is an indispensable tool. It provides unambiguous proof of the cyclic structure and detailed information about the macrocycle's conformation (e.g., cone, partial cone, 1,3-alternate). nih.govresearchgate.net The solid-state conformation of calixarenes is often influenced by the solvent from which they are crystallized, which can act as a guest molecule within the calixarene's cavity. nih.gov

Key findings from SCXRD studies on these oligomers include:

Conformational Analysis: SCXRD has been used to characterize the various conformations of p-tert-butylcalix mdpi.comarene, p-tert-butylcalix acs.orgarene, and p-tert-butylcalix researchgate.netarene, revealing how the flexibility of the macrocycle increases with the number of phenolic units. acs.orgnih.govmdpi.com

Host-Guest Interactions: The technique provides a detailed atomic-level picture of how guest molecules are encapsulated. It reveals the specific intermolecular interactions, such as C-H···π interactions, that stabilize the inclusion complex. mdpi.commdpi.com

Supramolecular Assemblies: SCXRD elucidates how individual calixarene molecules, with or without guests, pack together in the crystal lattice, revealing intermolecular hydrogen bonding and other forces that govern the formation of the solid-state architecture. mdpi.com

The following table presents representative crystallographic data for a derivative of a 4-tert-butylphenol-formaldehyde oligomer, highlighting the precision of the SCXRD technique. mdpi.com

| Parameter | Value for PyC4-H2O-α |

|---|---|

| Chemical Formula | C68H76O4N4·0.4H2O |

| Formula Weight (g/mol) | 1020.53 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.005(5) |

| b (Å) | 12.121(1) |

| c (Å) | 40.565(2) |

| β (°) | 95.98(2) |

| Volume (Å3) | 5871(2) |

| Z (Molecules per unit cell) | 4 |

Data adapted from a study on a 2-pyridylmethoxy derivative of p-tert-butylcalix mdpi.comarene (PyC4). mdpi.com

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Calculations for Reaction Pathways and Intermediates

Quantum mechanics (QM) offers a foundational approach to understanding the chemical reactions between 4-tert-butylphenol (B1678320) and formaldehyde (B43269). By solving approximations of the Schrödinger equation, QM methods can elucidate detailed reaction mechanisms, identify transient intermediates, and calculate the energy barriers associated with different reaction pathways.

The polymerization of 4-tert-butylphenol and formaldehyde proceeds via electrophilic aromatic substitution, a multi-step process involving the formation of hydroxymethylphenols, followed by condensation to form methylene (B1212753) and dibenzyl ether bridges. QM calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of these reactions.

Reaction Intermediates and Transition States: The initial step involves the attack of formaldehyde on the 4-tert-butylphenoxide ion. The presence of the bulky tert-butyl group at the para position directs the substitution to the ortho positions. QM calculations can model the formation of key intermediates, such as 2-hydroxymethyl-4-tert-butylphenol and 2,6-dihydroxymethyl-4-tert-butylphenol. Furthermore, these calculations can determine the geometry and energy of the transition states that connect reactants, intermediates, and products. For instance, a DFT study on the reaction of di-tert-butylphenol in a similar carboxylation reaction successfully identified transition states and calculated Gibbs free energy barriers for the formation of different products researchgate.net. This methodology is directly applicable to the formaldehyde addition reaction, allowing for the determination of activation energies for each step.

Predicting Reactivity: Computational chemistry has been effectively used to establish a relationship between the electronic structure of phenolic compounds and their reactivity with formaldehyde. Ab initio methods can calculate the partial atomic charges on the reactive sites (the ortho carbons) of the phenoxide ion. Studies have shown a strong correlation between the calculated average charge per reactive site and the experimentally determined reaction rate constant researchgate.net. A more negative charge indicates a site that is more susceptible to electrophilic attack by formaldehyde, leading to a faster reaction. This predictive capability allows for the efficient screening of different substituted phenols for their potential use in resin synthesis without extensive laboratory experiments researchgate.net.

Table 1: Calculated Properties for Phenol-Formaldehyde Reaction Intermediates (Note: This table is illustrative of typical data obtained from QM calculations, based on methodologies described in the literature. Specific values for 4-tert-butylphenol require dedicated calculations.)

| Species | Method/Basis Set | Calculated Property | Value |

|---|---|---|---|

| 4-tert-butylphenoxide | DFT/B3LYP/6-31G | Charge on ortho-Carbon | -0.15 a.u. |

| Transition State 1 (Ortho-addition) | DFT/B3LYP/6-31G | Activation Energy (ΔG‡) | 15.2 kcal/mol |

| 2-hydroxymethyl-4-tert-butylphenol | DFT/B3LYP/6-31G | Relative Energy | -5.8 kcal/mol |

| Transition State 2 (Condensation) | DFT/B3LYP/6-31G | Activation Energy (ΔG‡) | 22.5 kcal/mol |

Molecular Dynamics Simulations of Polymer Structure and Conformation

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. For the 4-tert-butylphenol; formaldehyde polymer, MD simulations provide invaluable insights into the three-dimensional structure, conformation, and dynamic behavior of the polymer chains, bridging the gap between molecular structure and macroscopic properties.

In a typical MD simulation, an atomistic model of the polymer is constructed in a simulation box with periodic boundary conditions to represent a bulk material. The interactions between atoms are described by a force field, a set of empirical potential energy functions. By integrating Newton's equations of motion, the simulation tracks the trajectory of each atom, revealing how the polymer structure evolves under specific conditions of temperature and pressure.

Building the Polymer Model: Simulations can begin from the monomeric units (4-tert-butylphenol and formaldehyde) and simulate the polymerization process itself, or they can start with pre-built oligomeric chains. These chains are then "crosslinked" computationally to form the final thermoset network. This process allows for precise control over parameters like the formaldehyde-to-phenol (F/P) ratio and the degree of crosslinking.

Conformational Analysis: Because the para-position is blocked by the tert-butyl group, the resulting polymer has a more linear structure compared to traditional phenol-formaldehyde resins, with linkages occurring exclusively at the ortho-positions wikipedia.org. MD simulations can characterize this linearity and explore the conformational freedom of the polymer backbone. Analysis of the trajectories can reveal the distribution of dihedral angles, the radius of gyration of polymer segments, and the presence of intramolecular hydrogen bonding, which significantly influences the polymer's conformation and properties.

Predicting Physical Properties: MD simulations are widely used to predict key physical properties. By simulating the cooling of the polymer melt, the glass transition temperature (Tg) can be determined by observing the change in the slope of the density-versus-temperature plot. Mechanical properties, such as Young's modulus and Poisson's ratio, can be calculated by simulating the response of the polymer structure to applied tensile or shear strains. These simulated values can then be compared with experimental data to validate the accuracy of the computational model and force field used.

Modeling of Structure-Property Relationships

Understanding the relationship between the molecular structure of the this compound resin and its macroscopic properties is crucial for tailoring the material for specific applications. Computational modeling provides a systematic framework for establishing these quantitative structure-property relationships (QSPRs).

The properties of the final resin are highly dependent on the synthesis conditions, which dictate the molecular architecture. Key structural parameters include the molar ratio of formaldehyde to 4-tert-butylphenol (F/P), molecular weight, molecular weight distribution, and the content of residual methylol groups.

Influence of Synthesis Parameters: Experimental studies have systematically investigated how varying synthesis parameters affects the final properties of the resin. For example, increasing the F/P molar ratio has been shown to directly impact the softening point and methylol group content of the resulting polymer.

Table 2: Effect of F/P Molar Ratio on Resin Properties (Data sourced from experimental findings) sci-hub.se

| F/P Molar Ratio | Softening Point (°C) | Free PTBP Content (%) | Methylol Group Content (%) |

|---|---|---|---|

| 1.4 | 85.0 | 1.543 | - |

| 1.6 | 98.0 | 1.132 | - |

| 1.8 | 110.0 | 0.875 | - |

| 2.0 | 120.0 | 0.711 | 14.603 |

| 2.2 | 122.0 | 0.597 | 13.812 |

Predictive Modeling: The data generated from such experiments can be used to build mathematical models that predict material properties. Regression analysis is a common technique used to find a mathematical equation that best describes the relationship between a set of input variables (e.g., F/P ratio, temperature, reaction time) and an output property (e.g., softening point, adhesive strength) icm.edu.pl. By fitting the experimental data to a polynomial or other functional form, a predictive model is created. This model enables the optimization of synthesis conditions to achieve a desired property profile without the need for exhaustive trial-and-error experimentation icm.edu.pl. These models are essential for process control and material design in industrial settings.

Simulation of Reaction Kinetics and Thermodynamics

The polymerization and curing of this compound resin are complex processes whose rates and outcomes are governed by the principles of chemical kinetics and thermodynamics. Simulation techniques play a vital role in modeling these aspects, providing a deeper understanding of the reaction dynamics and the thermal stability of the final product.

Kinetic Simulation of Curing: The curing process, during which the initial low-molecular-weight oligomers crosslink to form a rigid network, can be studied using techniques like non-isothermal differential scanning calorimetry (DSC). The data from DSC experiments, which measure the heat flow associated with the curing reaction at various heating rates, can be used to develop kinetic models.

Model-fitting methods are employed to determine the kinetic parameters, such as the activation energy (Ea), the pre-exponential factor (A), and the reaction orders (m, n). Models like the Kamal or autocatalytic models are often used to describe the curing behavior of thermosetting resins preprints.org. The rate of conversion (α) can be expressed by a general equation:

dα/dt = A * exp(-Ea / RT) * f(α)

where f(α) is the reaction model (e.g., (1-α)^n for an n-th order reaction or α^m(1-α)^n for an autocatalytic reaction). By fitting the experimental DSC data to these equations, a kinetic model can be established that simulates the curing process under different temperature profiles preprints.org. This is critical for optimizing industrial curing cycles.

Table 3: Illustrative Kinetic Parameters for Phenolic Resin Curing (Note: These values are representative for phenolic resin systems and demonstrate typical outputs of kinetic analysis.)

| Kinetic Model | Parameter | Value |

|---|---|---|

| Kissinger Method | Activation Energy (Ea) | 85.3 kJ/mol |

| Pre-exponential Factor (A) | 1.2 x 10^8 min⁻¹ | |

| Correlation Coefficient (R²) | 0.995 | |

| Kamal Model | Activation Energy 1 (Ea1) | 75.1 kJ/mol |

| Activation Energy 2 (Ea2) | 70.5 kJ/mol | |

| Reaction Order (m) | 0.85 | |

| Reaction Order (n) | 1.15 |

Thermodynamic Simulations: The thermal stability of the cured resin can be assessed through thermogravimetric analysis (TGA), which measures weight loss as a function of temperature. The thermal degradation of this compound resin typically occurs in multiple stages sci-hub.se. Thermodynamic simulations can model these degradation processes. For instance, studies on phenol-formaldehyde resins have shown that decomposition involves the breaking of methylene and ether bridges, followed by the degradation of the aromatic rings at higher temperatures, releasing gases such as CH₄, CO, and H₂O researchgate.net. By analyzing the kinetics of each degradation step observed in TGA, activation energies for decomposition can be calculated, providing a quantitative measure of the material's thermal stability .

Chemical Modification and Derivatization Strategies for Enhanced Material Functionality

Co-polymerization with Diverse Monomers

Co-polymerization introduces different monomer units into the polymer chain during its synthesis, leading to a material with combined or entirely new properties. This approach allows for significant alterations to the resin's fundamental structure.

With Other Substituted Phenols (e.g., 4-ferrocenylphenol)

To introduce novel electrochemical properties into phenolic resins, co-polymerization with other substituted phenols is a viable strategy. A notable example is the co-polymerization of 4-tert-butylphenol (B1678320) with 4-ferrocenylphenol. This process can be catalyzed by enzymes like horseradish peroxidase (HRP) in the presence of hydrogen peroxide. nih.gov The resulting copolymer contains both 4-tert-butylphenol and 4-ferrocenylphenol units, which can be linked through ortho-ortho and oxy-ortho connections. nih.gov The incorporation of the ferrocene (B1249389) moiety imparts redox-active properties to the polymer.

Research has demonstrated the synthesis of ferrocene-phenol resins using 1-ferrocenylethanol, phenol (B47542), and formaldehyde (B43269) with an ammonia (B1221849) catalyst. oup.com The resulting oligomer structure is classified as a novolac-type. oup.com These ferrocene-containing resins can be pyrolyzed to generate iron particles within a glasslike carbon matrix, creating materials with unique magnetic properties. oup.com

With Amine-Based Monomers (e.g., Methylenedianiline)

The incorporation of amine-based monomers into the phenol-formaldehyde matrix can produce terpolymers with enhanced properties, often used as curing agents for epoxy resins. google.com A method for producing phenol-formaldehyde-polyamine crosslinkers involves first mixing a phenol with a polyamine to form a salt or complex. google.com This intermediate is then reacted with formaldehyde, which concurrently combines with both the polyamine and the phenol to form a polymer where the polyamine is linked to the phenol by formaldehyde bridges. google.com

Various polyamines can be utilized, including diethylene triamine, triethylene tetramine, and hexamethylene diamine. google.comprotocols.io This co-condensation can also be achieved with other aromatic compounds like aniline (B41778) and its derivatives in place of phenol. google.comgoogle.com The resulting resins, such as phenol/urea/formaldehyde (PUF) co-condensed resins, can exhibit faster curing times compared to standard phenol-formaldehyde resins. icm.edu.pl

Incorporation of Other Aromatic and Aliphatic Aldehydes or Ketones

The properties of 4-tert-butylphenol-based resins can be tailored by replacing or supplementing formaldehyde with other aldehydes or ketones during synthesis. This modification is particularly prevalent in the synthesis of calixarenes, which are cyclic oligomers formed from phenols and aldehydes. rsc.orgresearchgate.net While formaldehyde is commonly used, other aldehydes such as acetaldehyde (B116499) or isobutyraldehyde (B47883) can be employed to create different cavity sizes and functionalities in the resulting calixarene (B151959) structure. rsc.org

The reaction of p-tert-butylphenol with different aldehydes under basic or acidic conditions can yield a variety of cyclic products. rsc.org For instance, the use of different aldehydes in the condensation with resorcinol (B1680541) derivatives leads to the formation of various resorcinarenes. researchgate.net Furthermore, ketone-aldehyde resins can be synthesized by reacting ketones like acetophenone (B1666503) or cyclohexanone (B45756) with formaldehyde, and these can be further modified through hydrogenation. google.comgoogle.com This demonstrates the versatility of using different carbonyl compounds to create a wide array of polymeric structures with specific properties.

Post-Polymerization Functionalization of Polymer Backbones

Post-polymerization functionalization involves the chemical modification of an already-formed polymer. rsc.org This approach is advantageous for introducing functional groups that might not be stable under the initial polymerization conditions.

Alkylation and Esterification of Hydroxyl Groups

The phenolic hydroxyl groups on the 4-tert-butylphenol-formaldehyde polymer backbone are key sites for post-polymerization modification. Alkylation and esterification are common methods to alter the polymer's properties.

Alkylation involves introducing alkyl groups to the hydroxyl moieties. For instance, the hydroxyl groups of a copolymer of 4-tert-butylphenol and 4-ferrocenylphenol have been successfully alkylated using propargyl bromide under alkaline conditions. nih.gov This reaction introduces a terminal alkyne group, which can then be used for further modifications. In the context of calixarenes derived from p-tert-butylphenol, alkylation of the phenolic oxygens can be performed using various alkyl halides to create derivatives with tailored solubility and complexation properties. nih.gov

Esterification, the reaction of the hydroxyl groups with acids or their derivatives, is another powerful tool. For example, the esterification of hydroxyl groups in flavones with fatty acids has been shown to modify their biological activity. nih.gov While this specific example is not on the target polymer, the chemical principle is directly applicable to the phenolic hydroxyls of 4-tert-butylphenol-formaldehyde resins to, for instance, increase their hydrophobicity or introduce new reactive sites.

"Click" Chemistry and Other Advanced Coupling Reactions

"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for polymer modification. chemscene.comnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a "click" reaction. youtube.com

This has been demonstrated on copolymers of 4-tert-butylphenol and 4-ferrocenylphenol. After alkylation with propargyl bromide to introduce alkyne functionalities, the polymer can undergo a "click" reaction with an azide-functionalized molecule, such as mono-6-azido-6-desoxy-β-cyclodextrin. nih.gov This covalently attaches the cyclodextrin (B1172386) moiety to the polymer backbone, creating a material capable of forming host-guest complexes. nih.gov This methodology provides a highly efficient and specific route to complex, functionalized macromolecules from a simpler polymeric precursor.

Hybrid and Composite Material Synthesis

The integration of 4-tert-butylphenol; formaldehyde resins into hybrid and composite materials is a key strategy for augmenting their performance characteristics. These materials leverage the inherent thermal stability, chemical resistance, and adhesive properties of the phenolic matrix while incorporating other materials to introduce new functionalities or improve existing ones. ontosight.aistrongwell.com

One common approach involves the use of this compound resin as a matrix for fiberglass structures. strongwell.com This combination is particularly valuable in industries requiring high levels of chemical and temperature resistance, such as the oil and gas sector. strongwell.com The process typically involves impregnating layers of fiberglass with the phenolic resin. Subsequent heat treatment cures the resin, creating a robust thermoset polymer matrix that encapsulates the fiberglass reinforcement. This results in a composite material with enhanced strength, dimensional stability, and resistance to harsh environments. strongwell.com

Another area of research and application is the development of composites where this compound resins are blended with other polymers or additives. For instance, composites have been prepared by blending these resins with coal tar pitch (CTP) to improve electrical and physical properties while potentially reducing costs. researchgate.net The synthesis of such composites often involves a multi-step process to ensure proper mixing and curing. researchgate.net

Furthermore, the modification of this compound resins can be achieved by introducing other monomers during the synthesis. A patented method describes the synthesis of an alkylphenol formaldehyde resin by reacting a mixture of monoalkylphenol (like p-tert-butylphenol) and dialkylphenol with an aldehyde. google.com This approach allows for the tuning of the resin's molecular weight and softening point. google.com

The creation of hybrid materials also extends to the nanoscale. Research has explored the use of carbon nanotubes (CNTs) treated with Fenton/ultra-violet (UV) as reinforcement in a phenol formaldehyde resin/graphite composite. researchgate.net This highlights the potential for creating advanced composites with tailored mechanical and electrical properties.

Table 1: Examples of Hybrid and Composite Materials based on this compound Resin

| Reinforcement/Modifier | Matrix | Synthesis Highlight | Resulting Properties |

| Fiberglass | This compound resin | Impregnation and heat curing | Enhanced strength, chemical and temperature resistance |

| Coal Tar Pitch (CTP) | Phenol-formaldehyde (PF) resin | Two-step blending method | Improved electrical and physical properties |

| 2,4-di-tert-butylphenol | p-tert-butylphenol formaldehyde resin | Co-reaction with formaldehyde | Modified softening point and molecular weight |

| Carbon Nanotubes (CNTs) | Phenol formaldehyde resin/graphite | Hot-pressing with treated CNTs | Investigated for bend strength and conductivity |

Crosslinking Chemistry and Network Formation Studies

The performance of this compound resins is intrinsically linked to their crosslinking chemistry and the resulting three-dimensional network structure. ontosight.aiontosight.ai The formation of this network occurs through a step-growth polymerization reaction, which can be catalyzed by either acids or bases. wikipedia.org

The reaction between 4-tert-butylphenol and formaldehyde initially leads to the formation of hydroxymethylphenols. wikipedia.org The bulky tert-butyl group at the para position directs the formaldehyde to the ortho positions of the phenol ring. wikipedia.org

Subsequent heating, typically around 120°C, causes these hydroxymethylphenols to crosslink, eliminating water molecules to form methylene (B1212753) and methyl ether bridges between the phenolic units. wikipedia.org This process transforms the initial low-molecular-weight prepolymer into a highly crosslinked, infusible, and insoluble thermoset polymer. wikipedia.orgresearchgate.net The high degree of crosslinking is responsible for the characteristic hardness, thermal stability, and chemical resistance of these resins. wikipedia.org

The molar ratio of formaldehyde to 4-tert-butylphenol (F/P ratio) is a critical parameter that dictates the structure and properties of the resulting resin. wikipedia.org

Novolacs: When the F/P ratio is less than one, the polymerization results in thermoplastic prepolymers called novolacs. These require a curing agent, such as hexamethylenetetramine or a resole resin, to provide additional formaldehyde for complete crosslinking. wikipedia.org

Resoles: With an F/P ratio greater than one (typically around 1.5), the resulting resins are called resoles. wikipedia.org These resins contain reactive hydroxymethyl groups and can self-cure upon heating without the need for an external crosslinking agent. wikipedia.org

Research has systematically investigated the influence of reaction parameters on the properties of p-tert-butylphenol formaldehyde resins. One study optimized the synthesis by varying the F/P molar ratio, reaction temperature, and reaction time. sci-hub.seresearchgate.net The optimal conditions were found to be an F/P molar ratio of 1.8, a reaction temperature of 95°C, and a reaction time of 2.5 hours. sci-hub.seresearchgate.net

The structure of the crosslinked network can be complex, containing various linkages. Studies on model compounds have shown that in the presence of an acidic catalyst, the crosslinking of phenolic resins with diene rubbers can form both chroman and methylene bridged structures. researchgate.net While the specific chemistry can vary with the application, the fundamental principle of forming a dense, three-dimensional network remains the same. The resulting network structure is not a simple linear chain but a complex, branched, and interconnected architecture. researchgate.net

Table 2: Influence of Formaldehyde/p-Tert-butylphenol (F/P) Molar Ratio on Resin Properties

| F/P Molar Ratio | Free PTBP Content (%) | Methylol Group Content (%) |

| 1.4 | 1.543 | - |

| 2.0 | - | 14.603 (Maximum) |

| 2.2 | 0.597 | 13.812 |

| Data derived from a study on the synthesis of p-tert-butylphenol formaldehyde resins. sci-hub.se |

Advanced Research Applications and Material Science Contexts

As Precursors for Carbonaceous Materials and Porous Structures

The thermal decomposition of phenolic resins, including those derived from 4-tert-butylphenol (B1678320) and formaldehyde (B43269), is a well-established route for producing advanced carbon materials. Through a process of pyrolysis, where the resin is heated to high temperatures in an inert atmosphere, the organic polymer structure is converted into a carbon-rich, often porous, framework.

Research has demonstrated that the carbonization of phenolic polymers can lead to the formation of glasslike carbons, which are notable for their high strength, hardness, and chemical resistance. The structure of the initial resin, influenced by factors such as the monomer ratio and curing conditions, plays a crucial role in determining the porosity and properties of the final carbon material.

Furthermore, these resins are key components in the synthesis of structured porous carbons. A common method involves the condensation of a phenolic component (like a phenol-formaldehyde pre-polymer) with a cross-linking agent such as formaldehyde in the presence of a pore-forming agent or template. google.com After the resin is cured into a solid, porous structure, it is carbonized. google.com This process allows for the creation of materials with controlled pore sizes, including mesoporous (2-50 nm) and macroporous (>50 nm) carbons. google.com Such materials are highly valued for applications requiring high surface area, such as in filtration, adsorption, and energy storage devices.

A study on resorcinol-formaldehyde gels, which are chemically related to the 4-tert-butylphenol system, highlights how manipulating synthesis parameters can tailor the porous properties of the resulting carbon materials after pyrolysis. researchgate.net These techniques are applicable to other phenolic precursors, indicating the potential for creating highly engineered carbon structures from 4-tert-butylphenol formaldehyde resins for specialized applications. researchgate.net

In the Development of Novel Resin Systems for Composites (e.g., Hardeners for Epoxy Resins)

Para-tert-butylphenol formaldehyde (PTBPF) resin is a significant component in the formulation of adhesives and composite materials. It is a thermoplastic phenol-formaldehyde resin, typically of the resol type, which is formed under basic conditions with an excess of formaldehyde. wikipedia.org A distinguishing feature of PTBPF resin is that it does not cross-link upon curing because the para-position on the phenol (B47542) ring is blocked by the bulky tert-butyl group. wikipedia.org This results in a thermoplastic, rather than a thermosetting, polymer.

This thermoplastic nature imparts flexibility and durability, making the resin an excellent choice for adhesives used in demanding applications, such as bonding leather and rubber. wikipedia.orgdermnetnz.org Its properties of rapid action, heat resistance, and inherent tackiness are highly valued. dermnetnz.org Beyond adhesives, these resins are incorporated into a wide array of industrial products, including:

Plywood chemotechnique.se

Fiberglass products chemotechnique.se

Printing inks chemotechnique.se

Varnish and lacquer resins chemotechnique.se

In the realm of polymer science, 4-tert-butylphenol itself is used as a chain stopper or "end-capper" to control the molecular weight of polymers like polycarbonates and epoxy resins. Because it is monofunctional (having only one reactive hydroxyl group site for polymerization extension after initial reaction), it effectively terminates the growing polymer chain, allowing for precise control over the final polymer length and properties.

As Model Systems for Polymer Chemistry and Structure-Property Investigations

The synthesis of para-tertiary-butylphenol formaldehyde resins (PTBP-FR) serves as an excellent model system for investigating the fundamentals of polymer chemistry and structure-property relationships. Researchers can systematically vary reaction conditions to understand their impact on the final polymer's characteristics.

A detailed study investigated the synthesis of PTBP-FR by varying key parameters such as the formaldehyde-to-4-tert-butylphenol (F/P) molar ratio, reaction temperature, and reaction time. sci-hub.se The properties of the resulting resin, including molecular weight, methylol group content, and solubility, were then characterized using techniques like Fourier-transform infrared spectroscopy (FT-IR), Carbon-13 nuclear magnetic resonance (¹³C NMR), gel permeation chromatography (GPC), and differential scanning calorimetry (DSC). sci-hub.se

Key findings from such research demonstrate clear correlations between synthesis conditions and resin structure. For instance, the content of reactive methylol groups was found to reach a maximum at a specific F/P molar ratio (2.0) and reaction temperature (80 °C), after which further increases led to a higher degree of condensation and a reduction in free methylol groups. sci-hub.se These investigations are crucial for optimizing the synthesis process to produce resins with desired properties, such as specific solubility profiles or thermal degradation behaviors, for targeted industrial applications. sci-hub.se

| F/P Molar Ratio | Methylol Group Content (%) | Comments |

|---|---|---|

| 1.8 | - | Considered an optimal ratio for certain properties in the study. |

| 2.0 | 14.603% | Maximum methylol group content achieved. Higher formaldehyde amount promotes formation of methylolated phenols. |

| 2.2 | 13.812% | Content drops as excess formaldehyde leads to a higher rate of condensation between methylol groups. |

Supramolecular Chemistry and Host-Guest Systems (Calixarenes and their Derivatives)

One of the most sophisticated applications of the reaction between 4-tert-butylphenol and formaldehyde is in the field of supramolecular chemistry, specifically in the synthesis of calixarenes. Calixarenes are macrocyclic compounds formed by the base- or acid-catalyzed condensation of a para-substituted phenol and an aldehyde. mdpi.comrsc.org Due to its availability and the properties it imparts, p-tert-butylphenol is the most common phenolic precursor. mdpi.com

The resulting p-tert-butylcalix[n]arenes, where 'n' denotes the number of phenol units in the ring (typically 4, 5, 6, or 8), are three-dimensional, basket-shaped molecules. mdpi.comelectronicsandbooks.com This unique topology, featuring a hydrophobic cavity and a modifiable upper and lower rim, makes them exceptional host molecules in host-guest chemistry. nih.gov

The synthesis of a specific calix[n]arene can be directed by carefully controlling the reaction conditions:

p-tert-Butylcalix researchgate.netarene: Often synthesized using a sodium hydroxide (B78521) catalyst and a high-boiling point solvent like diphenyl ether. rsc.orgorgsyn.org Its relatively rigid, cone-like conformation makes it a popular scaffold. nih.gov

p-tert-Butylcalix wikipedia.orgarene and p-tert-Butylcalix sci-hub.searene: These larger macrocycles are typically formed using a potassium hydroxide or rubidium hydroxide catalyst. rsc.org They are more conformationally flexible than their smaller counterparts. acs.org

p-tert-Butylcalix mdpi.comarene: This less common odd-numbered calixarene (B151959) can be synthesized in a one-step reaction, though yields are often lower than for the even-numbered rings. electronicsandbooks.com

The true versatility of calixarenes lies in their use as scaffolds. The hydroxyl groups on the lower rim and the tert-butyl groups on the upper rim can be chemically modified to create complex, functional derivatives for various applications, including ion and molecule recognition, catalysis, and drug delivery. nih.govrsc.orgnih.gov

| Calixarene | Typical Base Catalyst | Key Characteristic |

|---|---|---|

| p-tert-Butylcalix researchgate.netarene | NaOH (Sodium Hydroxide) | Relatively rigid cone conformation, widely used as a scaffold. |

| p-tert-Butylcalix wikipedia.orgarene | KOH (Potassium Hydroxide) | Larger, more flexible macrocycle. |

| p-tert-Butylcalix sci-hub.searene | KOH or RbOH (Potassium or Rubidium Hydroxide) | Very large and flexible, can form bimetallic complexes. acs.org |

Interaction Studies with Elastomers and Other Polymer Matrices

The primary industrial application of para-tert-butylphenol formaldehyde resin is as an adhesive, particularly for bonding elastomeric and leather substrates. wikipedia.orgdermnetnz.orgchemotechnique.se Its effectiveness stems from its excellent binding qualities and a specific tackiness suited for these surfaces. dermnetnz.org This use necessitates a fundamental interaction between the resin and the polymer matrices of the materials it joins.

The resin's thermoplastic nature and the presence of phenolic hydroxyl groups allow for significant intermolecular interactions, such as hydrogen bonding and van der Waals forces, with the polymer chains of substrates like natural and synthetic rubbers. These interactions are critical for creating a strong and durable adhesive bond.

Research into related systems, such as para-tert-butylphenol epoxy-acrylic resins, has explored their rheological behavior in the presence of other polymers. Studies have shown that interactions between the phenolic resin chains and other polymeric components can occur, leading to changes in the bulk properties of the mixture. This highlights the importance of understanding the intermolecular forces at play when blending these resins with other polymer matrices to create materials with specific mechanical properties.

Development of Catalyst Supports and Functional Materials

The chemical versatility of 4-tert-butylphenol formaldehyde products extends to the development of functional materials, including catalyst supports and specialized sorbents. As discussed previously (Section 6.1), the pyrolysis of phenolic resins is a key method for producing porous carbon materials. google.comresearchgate.net These high-surface-area carbons are excellent candidates for catalyst supports. The inert nature of the carbon provides thermal and chemical stability, while the porous network allows for high dispersion of active catalyst nanoparticles (e.g., metals) and efficient transport of reactants and products.

Beyond porous carbons, the calixarenes derived from 4-tert-butylphenol and formaldehyde are foundational for a new class of functional materials. By chemically modifying the upper or lower rims of the calixarene scaffold, researchers can attach specific functional groups, creating highly selective receptors. For example, calixarenes have been functionalized and immobilized onto solid supports like silica (B1680970) gel to create materials for the selective sorption and removal of target ions, such as arsenate and dichromate, from solutions. rsc.org This demonstrates their potential in creating advanced materials for environmental remediation and chemical separation processes.

Degradation and Stability Studies of 4 Tert Butylphenol Formaldehyde Polymers and Oligomers

Thermal Degradation Mechanisms and Pathways

The thermal stability of 4-tert-butylphenol-formaldehyde resins is a key attribute for their use in applications requiring heat resistance. wikipedia.org Research indicates that the thermal degradation of these polymers is a multi-stage process.

Studies using thermogravimetric analysis (TGA) show that para-tertiary-butylphenol formaldehyde (B43269) resins (PTBP-FR) are generally stable at lower temperatures, with significant decomposition commencing above 200°C. The degradation process can be divided into three primary stages. researchgate.net The initial stage involves the removal of small, exposed groups on the cured resin and the formation of additional cross-links. researchgate.net

The second, and most significant, stage of degradation involves the decomposition of the methylene (B1212753) bridges that link the phenolic units. researchgate.net This breakdown leads to the formation of methyl groups and subsequently, the appearance of phenol (B47542) and cresol (B1669610) homologs as decomposition products. researchgate.net The final stage is characterized by the degradation of the phenol groups themselves. researchgate.net This proposed mechanism, focusing on the decomposition of methylene bridges rather than their auto-oxidation, offers a more precise understanding of the thermal breakdown pathway. researchgate.net

Analysis of the volatile compounds released during thermal degradation in controlled atmospheres (both inert and oxidizing) reveals the emission of gases such as carbon dioxide, ammonia (B1221849), and aromatic organic compounds like toluene (B28343) and benzene (B151609). core.ac.uk The specific composition of these released gases is influenced by the resin's synthesis conditions and the degradation environment. researchgate.net For instance, thermogravimetric analysis coupled with mass spectrometry has shown that one type of phenolic resin may produce alcohols, while another may also yield lower molecular weight aromatics like benzene and toluene. core.ac.uk

The table below summarizes the typical stages of thermal degradation for phenol-formaldehyde type resins. researchgate.net

| Degradation Stage | Temperature Range | Primary Events |

| Stage 1 | < 200°C - ~300°C | Removal of small exposed groups, formation of additional cross-links. |

| Stage 2 | ~300°C - ~500°C | Decomposition of methylene bridges, formation of methyl groups, phenol, and cresol homologs. |

| Stage 3 | > 500°C | Degradation of phenol groups. |

Chemical Stability and Resistance to Various Chemical Environments

Phenol-formaldehyde resins, including those made with 4-tert-butylphenol (B1678320), are known for their good chemical imperviousness, a property imparted by their highly cross-linked three-dimensional network structure. wikipedia.org This makes them suitable for applications such as laboratory countertops, coatings, and adhesives where chemical resistance is paramount. wikipedia.org

In general, these resins exhibit strong resistance to a variety of chemical agents:

Acids: They are resistant to all non-oxidizing mineral acids, such as hydrochloric acid and phosphoric acid, and to dilute sulfuric acid. wikipedia.org While there is some minor attack from oxidizing acids like dilute nitric acid, their use in these environments is often acceptable at room temperature. wikipedia.org

Alkalies: The resins show resistance to weak alkalies. However, they are considered completely unsatisfactory for use in the presence of strong bases like sodium hydroxide (B78521) or potassium hydroxide in any concentration. wikipedia.org